6-Fluoro-3-isobutyl-1H-indole
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Overview
Description
6-Fluoro-3-isobutyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Metabolic Pathways
Indole itself is a product of the metabolism of tryptophan, an essential amino acid, by gut microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-isobutyl-1H-indole typically involves the introduction of the fluorine atom and the isobutyl group into the indole core. One common method is the electrophilic substitution reaction, where fluorine is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide. The isobutyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes steps like fluorination, alkylation, and purification through crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with functional groups like carbonyl or carboxyl.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-3-isobutyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-isobutyl-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The isobutyl group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
6-Fluoroindole: Lacks the isobutyl group, making it less lipophilic.
3-Isobutylindole: Lacks the fluorine atom, reducing its ability to form hydrogen bonds.
6-Chloro-3-isobutyl-1H-indole: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
Uniqueness: 6-Fluoro-3-isobutyl-1H-indole is unique due to the combined presence of the fluorine atom and the isobutyl group, which enhances its chemical stability, reactivity, and potential biological activities compared to its analogs.
Properties
IUPAC Name |
6-fluoro-3-(2-methylpropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)5-9-7-14-12-6-10(13)3-4-11(9)12/h3-4,6-8,14H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXRBGLNTHVBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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